Cas no 896283-70-8 (N-(6-acetamido-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide)

N-(6-Acetamido-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide is a benzothiazole-derived compound featuring both acetamido and methanesulfonylbenzamide functional groups. Its molecular structure suggests potential utility in medicinal chemistry and biochemical research, particularly as an intermediate or scaffold for drug development. The presence of the methanesulfonyl group enhances solubility and reactivity, while the benzothiazole core may contribute to binding affinity in target interactions. This compound is suitable for applications requiring precise structural modifications, such as kinase inhibitor design or protease studies. Its well-defined synthetic pathway ensures reproducibility, making it a reliable choice for exploratory research and high-throughput screening campaigns.
N-(6-acetamido-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide structure
896283-70-8 structure
Product Name:N-(6-acetamido-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide
CAS No:896283-70-8
MF:C17H15N3O4S2
MW:389.448701143265
CID:6486152
Update Time:2025-05-26

N-(6-acetamido-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide Chemical and Physical Properties

Names and Identifiers

    • N-(6-acetamido-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide
    • N-(6-acetamido-1,3-benzothiazol-2-yl)-3-methylsulfonylbenzamide
    • Inchi: 1S/C17H15N3O4S2/c1-10(21)18-12-6-7-14-15(9-12)25-17(19-14)20-16(22)11-4-3-5-13(8-11)26(2,23)24/h3-9H,1-2H3,(H,18,21)(H,19,20,22)
    • InChI Key: IXQADQRGSUSFBB-UHFFFAOYSA-N
    • SMILES: C(NC1=NC2=CC=C(NC(=O)C)C=C2S1)(=O)C1=CC=CC(S(C)(=O)=O)=C1

N-(6-acetamido-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide Pricemore >>

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Additional information on N-(6-acetamido-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide

Compound CAS No. 896283-70-8: N-(6-acetamido-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide

N-(6-acetamido-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide, identified by the CAS registry number 896283-70-8, is a highly specialized organic compound with significant potential in various fields of chemical research and application. This compound belongs to the class of benzothiazoles, which are well-known for their versatile properties and wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. The structure of this compound is characterized by a benzothiazole ring system substituted with an acetamido group at the 6-position and a methanesulfonylbenzamide group at the 3-position. These substituents confer unique electronic and steric properties to the molecule, making it a promising candidate for further exploration in drug discovery and material synthesis.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through a combination of coupling reactions and functional group transformations. Researchers have employed strategies such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution to construct the complex architecture of this molecule. The use of transition metal catalysts has significantly improved the yield and selectivity of these reactions, paving the way for large-scale production and further studies on its biological activity.

From a pharmacological perspective, N-(6-acetamido-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide has shown promising results in preliminary assays targeting various disease states. For instance, studies have demonstrated its potential as an anti-inflammatory agent, with significant reductions in cytokine production observed in vitro. Additionally, this compound has exhibited moderate activity against several cancer cell lines, suggesting its potential role in oncology research. The methanesulfonyl group attached to the benzamide moiety is believed to contribute to its bioavailability and stability within biological systems.

In terms of material science applications, this compound has been investigated for its ability to act as a building block in the synthesis of advanced materials such as organic semiconductors and stimuli-responsive polymers. Its aromatic framework provides excellent electronic communication pathways, while the sulfonyl group imparts additional functionality for cross-linking or surface modification. Recent studies have highlighted its potential as a dopant in organic light-emitting diodes (OLEDs), where it enhances device efficiency by optimizing charge transport properties.

The environmental impact and safety profile of N-(6-acetamido-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide have also been subjects of recent research. Toxicological studies indicate that this compound exhibits low acute toxicity in standard animal models, with no significant adverse effects observed at therapeutic concentrations. Furthermore, biodegradation studies suggest that it undergoes rapid microbial degradation under aerobic conditions, minimizing its persistence in the environment.

Looking ahead, ongoing research is focused on optimizing the synthesis of CAS No. 896283-70-8 to reduce production costs and improve scalability. Researchers are also exploring novel applications in areas such as catalysis and sensors by leveraging its unique structural features. The integration of computational chemistry tools with experimental studies is expected to provide deeper insights into its molecular interactions and functional properties.

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